

# **Application Notes and Protocols for SR-4835 Clonogenic Assay in Cancer Cells**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SR-4835   |           |
| Cat. No.:            | B15580120 | Get Quote |

# For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **SR-4835**, a selective dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13), in clonogenic survival assays to assess its long-term effects on the proliferative capacity of cancer cells.

## Introduction

SR-4835 is a potent small molecule inhibitor that has demonstrated significant anti-cancer activity, particularly in triple-negative breast cancer (TNBC) and melanoma.[1][2] Its unique mechanism of action as a "molecular glue" sets it apart from other kinase inhibitors. SR-4835 promotes the ubiquitination and subsequent proteasomal degradation of cyclin K, a crucial partner for CDK12 and CDK13.[2][3] This is achieved by enhancing the interaction between the CDK12-cyclin K complex and the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[2][3] The degradation of cyclin K leads to the suppression of genes involved in the DNA damage response (DDR), rendering cancer cells more susceptible to DNA-damaging agents and PARP inhibitors.[1][4]

The clonogenic assay is a pivotal in vitro method to determine the cytotoxic and cytostatic effects of a compound on cancer cells by assessing their ability to form colonies from a single



cell. This assay provides valuable insights into the long-term efficacy of anti-cancer agents like **SR-4835**.

## **Mechanism of Action of SR-4835**

SR-4835 acts as a molecular glue to induce the degradation of cyclin K. This targeted degradation of a key cell cycle and transcription regulator ultimately leads to the inhibition of cancer cell proliferation and survival. The process is initiated by SR-4835 binding to the CDK12-cyclin K complex, which then facilitates the recruitment of the DDB1 component of the CUL4 E3 ubiquitin ligase complex. This ternary complex formation leads to the ubiquitination of cyclin K and its subsequent degradation by the proteasome. The loss of the CDK12-cyclin K complex impairs the phosphorylation of RNA Polymerase II, leading to defects in transcription and the downregulation of critical DNA repair genes.





Click to download full resolution via product page

**SR-4835** Signaling Pathway



## **Quantitative Data**

The following tables summarize the inhibitory effects of **SR-4835** on the proliferation and colony formation of various cancer cell lines.

Table 1: IC50 Values of SR-4835 in Cancer Cell Lines (Proliferation Assay)

| Cell Line  | Cancer Type | IC50 (nM) | Citation |
|------------|-------------|-----------|----------|
| A375       | Melanoma    | 117.5     | [2]      |
| Colo829    | Melanoma    | 104.5     | [2]      |
| WM164      | Melanoma    | 109.6     | [2]      |
| WM983A     | Melanoma    | 80.7      | [2]      |
| WM983B     | Melanoma    | 160.5     | [2]      |
| MDA-MB-231 | TNBC        | 15.5      | [5]      |
| MDA-MB-468 | TNBC        | 22.1      | [5]      |
| Hs 578T    | TNBC        | 19.9      | [5]      |
| MDA-MB-436 | TNBC        | 24.9      | [5]      |

Table 2: Representative Data for SR-4835 Clonogenic Assay in TNBC Cells (MDA-MB-231)

Disclaimer: The following data are representative and for illustrative purposes, based on qualitative and graphical data from the literature demonstrating a dose-dependent effect. Exact quantitative values from a clonogenic assay with **SR-4835** are not readily available in the cited literature.



| SR-4835 Concentration (nM) | Survival Fraction (SF)* | % Inhibition of Colony Formation |
|----------------------------|-------------------------|----------------------------------|
| 0 (Vehicle)                | 1.00                    | 0%                               |
| 10                         | 0.75                    | 25%                              |
| 30                         | 0.40                    | 60%                              |
| 100                        | 0.15                    | 85%                              |
| 300                        | <0.05                   | >95%                             |

<sup>\*</sup>Survival Fraction (SF) = (Number of colonies formed after treatment / Number of cells seeded)
/ (Number of colonies formed in control / Number of cells seeded)

## **Experimental Protocols**

Detailed Protocol for Clonogenic Assay with SR-4835

This protocol is adapted for adherent cancer cell lines such as MDA-MB-231 (TNBC) or A375 (melanoma).

#### Materials:

- SR-4835 (stock solution in DMSO)
- Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
- Phosphate-Buffered Saline (PBS), sterile
- Trypsin-EDTA solution
- 6-well tissue culture plates
- Hemocytometer or automated cell counter
- Fixation solution: 10% formalin or 4% paraformaldehyde
- Staining solution: 0.5% crystal violet in 25% methanol



Incubator (37°C, 5% CO2)

#### Procedure:

- Cell Culture and Seeding:
  - Culture cancer cells to ~80% confluency.
  - Harvest cells using trypsin-EDTA and neutralize with complete medium.
  - Perform a cell count to determine the cell concentration.
  - Prepare a single-cell suspension and seed the appropriate number of cells into 6-well plates. The seeding density should be optimized for each cell line to yield 50-150 countable colonies in the control wells (typically 200-1000 cells per well). For MDA-MB-231 cells, a starting density of 500 cells per well is recommended.[1]
  - Allow cells to attach overnight in the incubator.

#### SR-4835 Treatment:

- Prepare serial dilutions of SR-4835 in complete medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
- Include a vehicle control (medium with the same concentration of DMSO as the highest SR-4835 concentration).
- Aspirate the medium from the wells and add the medium containing the different concentrations of SR-4835.
- Incubate the cells with SR-4835 for a defined period, for example, 72 hours.[1]
- Colony Formation:
  - After the treatment period, aspirate the **SR-4835**-containing medium.
  - Wash the cells gently with sterile PBS.



- Add fresh complete medium to each well.
- Return the plates to the incubator and allow colonies to form for 7-14 days. The incubation time will vary depending on the growth rate of the cell line.
- Change the medium every 2-3 days to ensure nutrient availability.
- Fixation and Staining:
  - When colonies in the control wells are visible and consist of at least 50 cells, aspirate the medium.
  - Gently wash the wells with PBS.
  - Add 1-2 mL of fixation solution to each well and incubate for 10-15 minutes at room temperature.
  - Aspirate the fixation solution.
  - Add 1 mL of 0.5% crystal violet staining solution to each well and incubate for 20-30 minutes at room temperature.
  - Carefully remove the crystal violet solution and wash the plates with tap water until the background is clear.
  - Allow the plates to air dry completely.
- · Colony Counting and Data Analysis:
  - Count the number of colonies (a cluster of ≥50 cells) in each well.
  - Calculate the Plating Efficiency (PE) and Survival Fraction (SF) for each treatment group.
    - PE = (Number of colonies in control wells / Number of cells seeded in control wells) x 100%
    - SF = Number of colonies in treated wells / (Number of cells seeded in treated wells x
       PE)



• Plot the Survival Fraction as a function of SR-4835 concentration.



Click to download full resolution via product page



#### Clonogenic Assay Experimental Workflow

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. selleckchem.com [selleckchem.com]
- 2. The CDK12 inhibitor SR-4835 functions as a molecular glue that promotes cyclin K degradation in melanoma PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and design of molecular glue enhancers of CDK12–DDB1 interactions for targeted degradation of cyclin K - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- To cite this document: BenchChem. [Application Notes and Protocols for SR-4835 Clonogenic Assay in Cancer Cells]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15580120#sr-4835-clonogenic-assay-in-cancer-cells]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com